molecular formula C13H10FNO3 B6387604 5-(4-Fluoro-3-methylphenyl)-2-hydroxyisonicotinic acid CAS No. 1261954-16-8

5-(4-Fluoro-3-methylphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6387604
CAS No.: 1261954-16-8
M. Wt: 247.22 g/mol
InChI Key: JSOKHNGGABNTEN-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methylphenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of hydroxyisonicotinic acids. This compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which is attached to the isonicotinic acid core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-3-methylphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-3-methylphenyl)-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(4-Fluoro-3-methylphenyl)-2-hydroxyisonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methylphenylboronic acid: Shares the fluoro and methyl groups on the phenyl ring but lacks the isonicotinic acid core.

    2-Hydroxyisonicotinic acid: Lacks the fluoro and methyl groups on the phenyl ring but retains the isonicotinic acid core.

Uniqueness

5-(4-Fluoro-3-methylphenyl)-2-hydroxyisonicotinic acid is unique due to the combination of the fluoro and methyl groups on the phenyl ring and the presence of the hydroxyisonicotinic acid core. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

5-(4-fluoro-3-methylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-7-4-8(2-3-11(7)14)10-6-15-12(16)5-9(10)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOKHNGGABNTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CNC(=O)C=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687205
Record name 5-(4-Fluoro-3-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-16-8
Record name 5-(4-Fluoro-3-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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